(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group and a thiazole ring connected through a propenamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide typically involves the condensation of appropriate thiazole derivatives with cinnamic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in the synthesis include thionyl chloride, which is used to activate the carboxylic acid group of cinnamic acid, and various amines to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propenamide linkage can be reduced to form the corresponding saturated amide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring may play a crucial role in binding to these targets, while the phenyl group and propenamide linkage contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share structural similarities with (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide.
Cinnamic acid derivatives: Compounds like cinnamamide and cinnamic acid share the propenamide linkage.
Uniqueness
This compound is unique due to the combination of the thiazole ring and the phenylpropenamide structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIMEDXLIOBFBM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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